molecular formula C13H9ClN4O B13906495 N-1H-Benzotriazol-6-yl-3-chlorobenzamide CAS No. 216985-32-9

N-1H-Benzotriazol-6-yl-3-chlorobenzamide

Cat. No.: B13906495
CAS No.: 216985-32-9
M. Wt: 272.69 g/mol
InChI Key: OOIBXWYQCWYDIW-UHFFFAOYSA-N
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Description

N-1H-Benzotriazol-6-yl-3-chlorobenzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. The compound features a benzotriazole moiety attached to a chlorobenzamide group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1H-Benzotriazol-6-yl-3-chlorobenzamide typically involves the reaction of 1H-benzotriazole with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-1H-Benzotriazol-6-yl-3-chlorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

N-1H-Benzotriazol-6-yl-3-chlorobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-1H-Benzotriazol-6-yl-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination complexes with metal ions, which can inhibit the activity of certain enzymes and proteins. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1H-Benzotriazol-6-yl-3-chlorobenzamide is unique due to the presence of both the benzotriazole and chlorobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds .

Properties

CAS No.

216985-32-9

Molecular Formula

C13H9ClN4O

Molecular Weight

272.69 g/mol

IUPAC Name

N-(2H-benzotriazol-5-yl)-3-chlorobenzamide

InChI

InChI=1S/C13H9ClN4O/c14-9-3-1-2-8(6-9)13(19)15-10-4-5-11-12(7-10)17-18-16-11/h1-7H,(H,15,19)(H,16,17,18)

InChI Key

OOIBXWYQCWYDIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=NNN=C3C=C2

Origin of Product

United States

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